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Introduction

Efrapeptin F is a member of the efrapeptin family of linear peptide antibiotics produced by
fungi of the genus Tolypocladium.[1] These peptides are potent inhibitors of mitochondrial
F1FO-ATPase (also known as ATP synthase or Complex V), a key enzyme in cellular energy
metabolism.[2] This property has led to significant interest in their potential as antifungal,
insecticidal, and anticancer agents.[3][4] Efrapeptin F, in particular, has demonstrated
preferential cytotoxicity towards nutrient-deprived cancer cells, highlighting its potential in
oncology research. This technical guide provides a comprehensive overview of the physical,
chemical, and biological properties of Efrapeptin F, including detailed experimental protocols
and pathway diagrams to support further research and development.

Physical and Chemical Properties

Efrapeptin F is a complex peptide with a high molecular weight. While extensive experimental
data on all its physical properties are not readily available in the public domain, the following
table summarizes the known and calculated properties.
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Property Value Source
CAS Number 131353-66-7 [5]
Molecular Formula C82H141N18016+ [5]

Molecular Weight

1635.14 g/mol

MedKoo Biosciences

Exact Mass

1634.0767 g/mol

MedKoo Biosciences

Elemental Analysis

C: 60.23%, H: 8.69%, N:
15.42%, O: 15.66%

MedKoo Biosciences

Soluble in DMSO.[5]

Quantitative data in other

Solubility ] . [5]
solvents is not readily
available.
Not reported in publicl

Melting Point ) P ) P Y -
available literature.

Appearance Typically a powder. -

Storage Conditions

Store as a powder at -20°C for

long-term stability. In solvent,

store at -80°C.[5]

[5]

Note: Specific quantitative data for solubility in various solvents and the melting point for

Efrapeptin F are not consistently reported in publicly available scientific literature. Researchers

are advised to determine these parameters experimentally for their specific batches and

applications.

Spectroscopic Data

Detailed spectroscopic data such as 1H NMR, 13C NMR, and IR spectra for Efrapeptin F are

not widely available in public databases. However, its identity is typically confirmed using high-

resolution mass spectrometry (HRMS) and amino acid analysis.

Mass Spectrometry: Fast atom bombardment mass spectrometry (FAB-MS) and other mass

spectrometry techniques have been used to confirm the molecular weight and sequence of
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efrapeptins.[4] The expected m/z for the protonated molecule [M+H]+ would be approximately
1635.14.

Biological Activity and Mechanism of Action

Efrapeptin F's primary biological activity stems from its potent and specific inhibition of
mitochondrial F1FO-ATPase.

Mechanism of F1F0-ATPase Inhibition

The F1F0-ATPase is a multi-subunit enzyme complex responsible for ATP synthesis. The F1
portion is the catalytic core, while the FO portion is a proton channel embedded in the inner
mitochondrial membrane. Efrapeptin F binds to the F1 catalytic domain, specifically at a site
that spans the a, 3, and y subunits.[2] This binding event is thought to lock the enzyme in a
specific conformational state, preventing the necessary rotational movement of the y subunit
that drives ATP synthesis and hydrolysis.[3] This inhibition disrupts the proton motive force and
leads to a halt in mitochondrial ATP production.
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Caption: Mechanism of Efrapeptin F inhibition of mitochondrial F1FO-ATPase.
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Anticancer Activity and Signaling Pathways

Efrapeptin F exhibits significant cytotoxicity against various cancer cell lines.[6][7] This effect is
particularly pronounced in cells under nutrient deprivation, suggesting a reliance of these cells
on mitochondrial respiration for survival. The inhibition of ATP synthase leads to a depletion of
cellular ATP, triggering a cascade of events that can culminate in apoptosis (programmed cell
death).

The antitumor activity of efrapeptins is also linked to the inhibition of Hsp90 chaperone activity.
[6] The F1FO-ATPase can act as a co-chaperone for Hsp90, and treatment with efrapeptins
disrupts this complex.[6] This leads to the degradation of Hsp90 client proteins, many of which
are crucial for cancer cell proliferation and survival.
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Caption: Signaling pathways affected by Efrapeptin F in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study

of Efrapeptin F.

Isolation and Purification of Efrapeptin F

Efrapeptins are typically isolated from liquid cultures of Tolypocladium species.
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Methodology:

e Fungal Culture: Inoculate a suitable liquid medium with the Tolypocladium strain and
incubate in a shaker for several days.

o Extraction: After incubation, separate the mycelium from the culture broth by filtration. Extract
the crude efrapeptins from the broth using a solvent such as dichloromethane.[4]

 Purification:
o Concentrate the crude extract under reduced pressure.
o Perform preliminary purification using techniques like solid-phase extraction (SPE).

o Further purify the efrapeptin mixture using High-Performance Liquid Chromatography
(HPLC). A reversed-phase C18 column is commonly used with a gradient of acetonitrile in
water containing a small amount of trifluoroacetic acid (TFA).

o Collect fractions corresponding to the Efrapeptin F peak and verify their purity by
analytical HPLC and mass spectrometry.
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Caption: Workflow for the isolation and purification of Efrapeptin F.

Mitochondrial F1F0-ATPase Inhibition Assay
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This assay measures the effect of Efrapeptin F on the ATP hydrolysis activity of isolated
mitochondria or submitochondrial particles. A common method is the spectrophotometric
coupled-enzyme assay.[2]

Methodology:

o Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or
heart) by differential centrifugation.

o Assay Mixture: Prepare a reaction mixture containing:

o

Buffer (e.g., Tris-HCI, pH 8.0)

o ATP

[¢]

MgClI2

[e]

An ATP-regenerating system (pyruvate kinase and phosphoenolpyruvate)

NADH

o

[¢]

Lactate dehydrogenase
e Measurement:
o Add the isolated mitochondria to the assay mixture.

o Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm. The
rate of NADH oxidation is coupled to the rate of ADP production from ATP hydrolysis by
the F1FO-ATPase.

o To determine the specific F1IFO-ATPase activity, measure the rate in the presence and
absence of a known F1FO-ATPase inhibitor like oligomycin. The oligomycin-sensitive rate
represents the F1F0-ATPase activity.

e Inhibition by Efrapeptin F:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b144461?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572158/
https://www.benchchem.com/product/b144461?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Pre-incubate the mitochondria with varying concentrations of Efrapeptin F for a short
period.

o Initiate the reaction by adding ATP and measure the rate of NADH oxidation.

o Calculate the percentage of inhibition at each Efrapeptin F concentration and determine
the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on
cultured cells.

Methodology:

o Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to
adhere overnight.

o Treatment: Treat the cells with a range of concentrations of Efrapeptin F (and a vehicle
control) and incubate for a specified period (e.g., 48 or 72 hours).

e MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for a few hours. Viable cells with active mitochondrial
dehydrogenases will reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to
dissolve the formazan crystals.

e Measurement: Measure the absorbance of the purple solution at a specific wavelength
(typically around 570 nm) using a microplate reader.

e Analysis: Calculate the percentage of cell viability for each Efrapeptin F concentration
relative to the vehicle control and determine the IC50 value.

Conclusion

Efrapeptin F is a potent inhibitor of mitochondrial F1FO-ATPase with significant potential in
various research fields, particularly in the development of novel anticancer therapies. Its unique
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mechanism of action, involving both direct inhibition of ATP synthesis and disruption of Hsp90
chaperone function, makes it a valuable tool for studying cellular metabolism and stress
responses. This technical guide provides a foundational understanding of Efrapeptin F's
properties and methodologies for its study, aiming to facilitate further research into its
therapeutic applications. Further investigation is warranted to fully elucidate its pharmacokinetic
and pharmacodynamic properties and to explore its efficacy in more complex preclinical
models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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